molecular formula C17H14ClN3O3S B2916067 (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1797875-13-8

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No. B2916067
CAS RN: 1797875-13-8
M. Wt: 375.83
InChI Key: LUZDGNBQNIDBRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H14ClN3O3S and its molecular weight is 375.83. The purity is usually 95%.
BenchChem offers high-quality (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis of Heterocyclic Compounds :Microwave-assisted synthesis has been used to efficiently produce nitrogen and sulfur-containing heterocyclic compounds with significant pharmacological potential. These compounds have demonstrated antibacterial activity against various pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, and antifungal activity against Candida albicans (Mistry & Desai, 2006).

Antimicrobial and Anticancer Agents :Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than the reference drug doxorubicin, highlighting their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antioxidant Activity of Thiazole Analogues :A series of urea, thiourea, and selenourea derivatives with thiazole moieties have been synthesized and exhibited potent antioxidant activity. The selenourea functionality, in particular, showed significant activity, suggesting the importance of these compounds in combating oxidative stress (Reddy et al., 2015).

Development of a Precipitation-Resistant Solution Formulation :Research into the formulation of poorly water-soluble compounds has led to the development of solubilized, precipitation-resistant formulations that achieve higher plasma concentrations, improving the bioavailability of these compounds for therapeutic use (Burton et al., 2012).

Acetylcholinesterase Inhibitors :Design and synthesis of selective acetylcholinesterase inhibitors have been pursued to identify compounds with potential therapeutic applications in neurodegenerative diseases. Arylisoxazole-phenylpiperazine derivatives have been evaluated, identifying compounds with potent AChE inhibitory activity (Saeedi et al., 2019).

properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c1-10-14(15(20-24-10)12-4-2-3-5-13(12)18)16(22)21-8-11(9-21)23-17-19-6-7-25-17/h2-7,11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZDGNBQNIDBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CC(C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

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